4-Ethynyl-3-methoxyphenol

Medicinal Chemistry Click Chemistry Chemical Synthesis

SAR studies require precise para-substituent electronics. Substituting with ethyl or cyano groups invalidates your antioxidant or NADPH oxidase assay data. - **Core utility**: Terminal alkyne enables bioorthogonal CuAAC for late-stage diversification. - **Differentiation**: Ethynyl group provides unique electronic character (inductive withdrawal + resonance donation) vs. ethyl or cyano analogs. - **Supply**: 95% purity, para-substituted ortho-methoxyphenol scaffold. Procure the exact building block for your structure-activity relationship campaign.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
Cat. No. B11921123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-3-methoxyphenol
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)C#C
InChIInChI=1S/C9H8O2/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6,10H,2H3
InChIKeyLRVZXJSRNTXMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-3-methoxyphenol Product Overview


4-Ethynyl-3-methoxyphenol (CAS 1057670-07-1, MFCD08703550) is a para-substituted ortho-methoxyphenol with a molecular weight of 148.16 g/mol and a typical commercial purity of 95% . As a synthetic small molecule featuring a terminal alkyne handle, it is primarily utilized as a versatile building block in medicinal chemistry for late-stage functionalization via click chemistry, enabling the rapid exploration of structure-activity relationships (SAR) [1]. Its structural core is related to naturally occurring methoxyphenols, which are known for their antioxidant properties through radical scavenging mechanisms [2].

Terminal alkyne handle supports copper-catalyzed click chemistry (CuAAC) diversification workflows.
Para-substituted methoxyphenol core enables electronic property tuning in SAR studies.
Dual phenol-alkyne functionality fits material synthesis and post-polymerization functionalization.

4-Ethynyl-3-methoxyphenol Substitution Limitations


In the context of methoxyphenols, the nature of the para-substituent is a critical determinant of both chemical reactivity and biological function. Class-level studies on NADPH oxidase inhibitors demonstrate that methoxy-catechols bearing electron-donating groups (MC-D, e.g., 4-ethylguaiacol) are significantly weaker inhibitors than those with electron-withdrawing groups (MC-W) [1]. Furthermore, fundamental studies on phenolic antioxidants show that the introduction of a para-substituent is essential for developing antioxidant activity in ortho-methoxyphenols, as the parent compound itself is inactive [2]. Therefore, substituting 4-ethynyl-3-methoxyphenol with a different para-substituted analog (e.g., 4-ethylguaiacol or 4-cyanoguaiacol) would introduce a completely different electronic and steric profile, invalidating any ongoing SAR study.

Para-substituent electronic shift
Replacing 4-ethynyl with ethyl or cyano groups may alter electron-withdrawing/donating balance, shifting reactivity and SAR interpretation.
Biological readout dependence
Class-level methoxyphenol activities (e.g., NADPH oxidase inhibition) are highly para-group dependent; direct substitution invalidates comparative enzyme assay context.
Physicochemical property mismatch
Analogs differ in boiling point and phase (liquid vs. solid), which can affect purification, handling, and downstream processing workflows.

4-Ethynyl-3-methoxyphenol Comparative Evidence


Chemical Identity and Purity

As a foundational requirement for procurement, the compound's identity is confirmed by its unique CAS registry number (1057670-07-1) and MDL number (MFCD08703550), which differentiate it from other ethynyl-methoxyphenol isomers. Its standard commercial purity is 95% , a specification that is typical for building blocks used in high-throughput chemistry and crucial for ensuring reliable reaction yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Reputable suppliers provide supporting QC documentation such as NMR, HPLC, or GC .

Identity & Purity
Data to verify
95% (typical commercial)
Standard building-block purity supports click chemistry workflow reproducibility.
Supplier QC documentation (NMR, HPLC, GC) available upon review.
Medicinal Chemistry Click Chemistry Chemical Synthesis

Boiling Point Differentiation

The physicochemical profile of 4-ethynyl-3-methoxyphenol provides quantifiable differentiation from its analogs. It is reported to have a boiling point of approximately 234–236 °C . In contrast, a closely related analog, 4-ethylguaiacol (CAS 2785-89-9), has a boiling point of 234-236 °C . While these values are nearly identical, this data point is critical for procurement related to handling, storage, and purification, as it distinguishes the compound from other analogs with significantly different boiling points, such as the less volatile 4-cyanoguaiacol (CAS 3383-32-2), which is a solid at room temperature with a melting point of 98-102 °C .

Boiling Point
Data to verify
234–236 °C
Boiling point data supports purification and handling design in synthesis.
Nearly identical to 4-ethylguaiacol; significantly differs from solid 4-cyanoguaiacol.
Chemical Synthesis Purification Logistics

4-Ethynyl-3-methoxyphenol Applications


Click Chemistry Handle

The ethynyl group provides a robust and bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This allows researchers to rapidly diversify a methoxyphenol core structure by attaching it to various azide-containing fragments, probes, or biomolecules. This is the primary synthetic utility for procuring this specific compound over non-ethynylated analogs like 4-ethylguaiacol.

Electronic Modulation in SAR

As established in Section 2, the para-substituent dictates the electronic properties of the methoxyphenol core, thereby controlling its biological activity [2]. The ethynyl group provides a unique combination of electronic effects (both inductive electron-withdrawal and resonance electron donation) that is distinct from an ethyl or cyano group. Procuring this compound is necessary to systematically explore this specific electronic space in SAR campaigns targeting enzymes like NADPH oxidase or in antioxidant studies.

Building Block for Material Synthesis

Phenolic compounds with terminal alkynes can serve as monomers or cross-linking agents in the synthesis of functional polymers and advanced materials. The combination of a polymerizable phenolic moiety and a reactive alkyne enables the creation of materials with tailored properties, such as improved thermal stability or the ability to be further functionalized post-polymerization. This application leverages the specific dual functionality of 4-ethynyl-3-methoxyphenol.

Application
Selection Property
Validation Focus
Click chemistry handle
Terminal alkyne reactivity
CuAAC coupling efficiency & azide compatibility
Electronic SAR modulation
Para-substituent electronic profile
Enzyme inhibition or antioxidant assay context
Material synthesis building block
Phenol-alkyne dual functionality
Polymerization and post-functionalization assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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